molecular formula C12H16BrNO B13336437 1-(((4-Bromophenyl)amino)methyl)cyclopentan-1-ol

1-(((4-Bromophenyl)amino)methyl)cyclopentan-1-ol

Cat. No.: B13336437
M. Wt: 270.17 g/mol
InChI Key: PDKSRPONKZOQDX-UHFFFAOYSA-N
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Description

1-(((4-Bromophenyl)amino)methyl)cyclopentan-1-ol is an organic compound with the molecular formula C11H14BrNO It features a cyclopentane ring substituted with a hydroxyl group and a bromophenylamino methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((4-Bromophenyl)amino)methyl)cyclopentan-1-ol typically involves the reaction of 4-bromoaniline with cyclopentanone in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also include additional purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

1-(((4-Bromophenyl)amino)methyl)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to remove the bromine atom, yielding a cyclopentylamine derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

    Oxidation: Cyclopentanone derivatives.

    Reduction: Cyclopentylamine derivatives.

    Substitution: Various substituted cyclopentyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(((4-Bromophenyl)amino)methyl)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(((4-Bromophenyl)amino)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the cyclopentanol moiety can influence the compound’s overall stability and reactivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(((4-Chlorophenyl)amino)methyl)cyclopentan-1-ol: Similar structure but with a chlorine atom instead of bromine.

    1-(((4-Fluorophenyl)amino)methyl)cyclopentan-1-ol: Similar structure but with a fluorine atom instead of bromine.

    1-(((4-Methylphenyl)amino)methyl)cyclopentan-1-ol: Similar structure but with a methyl group instead of bromine.

Uniqueness

1-(((4-Bromophenyl)amino)methyl)cyclopentan-1-ol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate for further chemical modifications.

Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

1-[(4-bromoanilino)methyl]cyclopentan-1-ol

InChI

InChI=1S/C12H16BrNO/c13-10-3-5-11(6-4-10)14-9-12(15)7-1-2-8-12/h3-6,14-15H,1-2,7-9H2

InChI Key

PDKSRPONKZOQDX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CNC2=CC=C(C=C2)Br)O

Origin of Product

United States

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